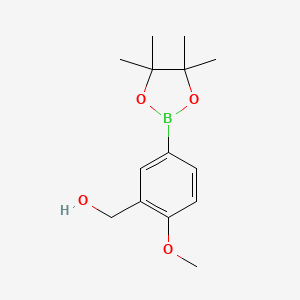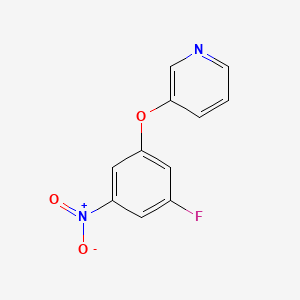
3-(3-Fluoro-5-nitrophenoxy)pyridine
Übersicht
Beschreibung
3-(3-Fluoro-5-nitrophenoxy)pyridine is a chemical compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine involves a mixture of 3-hydroxypyridine, 3,5-difluoronitrobenzene, and potassium carbonate in dry N,N-dimethylformamide. The mixture is heated to 100°C overnight. After cooling to room temperature, the solvent is removed in vacuo. The mixture is then diluted with EtOAc and water, and the layers are separated. The organic layer is washed twice with water. The combined aqueous layers are extracted once with EtOAc and the combined organic layers are washed once with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo .Molecular Structure Analysis
The molecular structure of 3-(3-Fluoro-5-nitrophenoxy)pyridine consists of a pyridine ring attached to a fluoro-nitrophenoxy group .Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Analysis
- Research demonstrates the use of high-performance liquid chromatography-nuclear magnetic resonance (HPLC-NMR) for identifying metabolites of phenoxypyridines, including derivatives of 3-nitro-2-(2-fluorophenoxy)pyridine. This approach facilitates the characterization of minor metabolites in in vitro systems without the need for radiolabels or synthetic standards, showing its utility in drug discovery and optimization exercises (Corcoran et al., 1997).
Synthesis of Radiopharmaceuticals
- 3-(3-Fluoro-5-nitrophenoxy)pyridine derivatives have been utilized in the synthesis of radiolabeled compounds, such as 3-fluoro-4-aminopyridine. This work demonstrates the potential for using pyridine N-oxides in the synthesis of fluoropyridines for pharmaceutical and radiopharmaceutical applications (Brugarolas et al., 2016).
Development of Nucleic Acid-Based Imaging Technology
- Innovations in the field of genetic alphabet expansion have led to the creation of novel, unnatural base pairs between fluorophore and quencher nucleobase analogues. This advancement is significant for nucleic acid-based sensing and diagnostic applications, as well as basic research imaging (Kimoto et al., 2010).
Pyridine-based Polymers
- Research on pyridine-containing polymers, such as those synthesized using 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine, demonstrates their potential in creating soluble polyimides with good thermal stability, mechanical properties, and low water uptake. These polymers are promising for various industrial applications (Yan et al., 2011).
Fluorescent Chemosensors
- Pyridine-based compounds have been developed as fluorescent chemosensors, demonstrating high selectivity and sensitivity for detecting metal ions like Fe3+/Fe2+. This highlights their potential in biological imaging and environmental monitoring (Maity et al., 2018).
Cathode-Modifying Layers in Polymer Solar Cells
- Novel alcohol-soluble conjugated polymers incorporating pyridine have been used as cathode interfacial layers in polymer solar cells, showing improved power conversion efficiency. This research opens new avenues for the development of high-performance solar cells (Chen et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-fluoro-5-nitrophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJJZYUJIVEGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722564 | |
| Record name | 3-(3-Fluoro-5-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-nitrophenoxy)pyridine | |
CAS RN |
803700-29-0 | |
| Record name | 3-(3-Fluoro-5-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

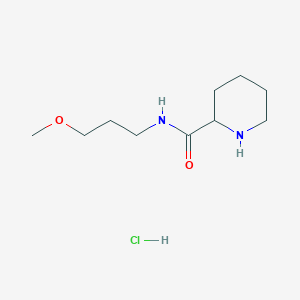
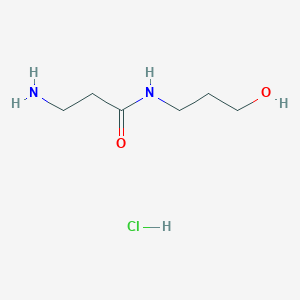
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1398481.png)
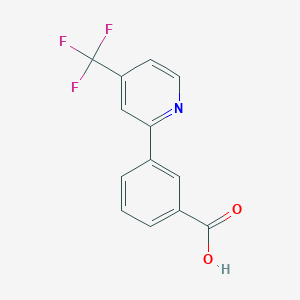
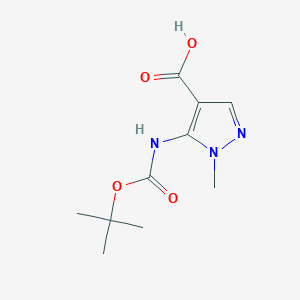
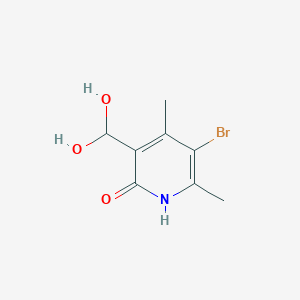
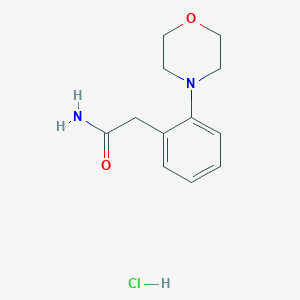
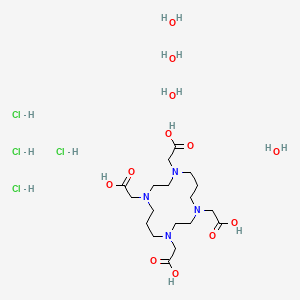

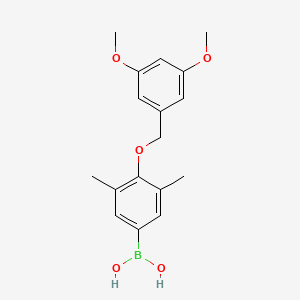
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)
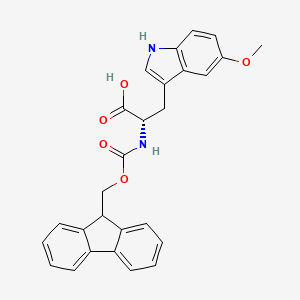
![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)
